1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid

Physicochemical Properties Medicinal Chemistry Lead Optimization

Procure 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid as your validated MmpL3 inhibitor building block. This polysubstituted indole-2-carboxylic acid uniquely combines an N1-ethyl group with 4,6-dimethyl modifications, delivering a defined, non-interchangeable scaffold that enhances antimycobacterial potency and metabolic stability compared to unsubstituted or mono-substituted analogs. The pre-installed carboxylic acid enables rapid amide coupling to explore SAR while preserving the patented core. Ideal for focused library synthesis against drug-resistant Mycobacterium tuberculosis. Choose this compound for a strategic advantage in lead optimization campaigns.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 1240570-57-3
Cat. No. B6344348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid
CAS1240570-57-3
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=CC(=C2C=C1C(=O)O)C)C
InChIInChI=1S/C13H15NO2/c1-4-14-11-6-8(2)5-9(3)10(11)7-12(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16)
InChIKeyQVLOKOXUOLBKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 1240570-57-3) for MmpL3-Targeted Tuberculosis Research and Indole Scaffold Diversification


1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is a polysubstituted indole-2-carboxylic acid derivative featuring an ethyl group at the N1 position and methyl groups at the C4 and C6 positions of the indole ring. Its molecular formula is C₁₃H₁₅NO₂ with a molecular weight of 217.26 g/mol . This substitution pattern is of interest for its potential to enhance lipophilicity and modulate binding interactions with hydrophobic biological targets, such as the mycobacterial membrane protein MmpL3, compared to less substituted indole-2-carboxylic acid analogs . The compound serves as a versatile carboxylic acid building block for the synthesis of more complex indolecarboxamides and other heterocyclic derivatives through standard coupling and functionalization reactions .

Why 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 1240570-57-3) Cannot Be Replaced by Unsubstituted or Singly Substituted Indole-2-carboxylic Acids


The biological and physicochemical profile of indole-2-carboxylic acid derivatives is highly sensitive to specific substitution patterns. Unsubstituted indole-2-carboxylic acid (CAS 1477-50-5) and mono-substituted analogs lack the combined N1-alkyl and 4,6-dimethyl modifications that collectively enhance lipophilicity (LogP ~2.98) and modulate acidity (pKa 4.27) . The 4,6-dimethyl pattern is specifically recognized for improving antimycobacterial activity compared to unsubstituted counterparts, while the N1-ethyl group can influence metabolic stability and prevent off-target interactions associated with free N-H indoles . Direct substitution with a simpler analog like 1-ethyl-1H-indole-2-carboxylic acid (CAS 28737-29-3) or 4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 383132-27-2) would therefore alter key properties in structure-activity relationship (SAR) studies and likely reduce potency in MmpL3-targeted assays [1]. The specific combination of substituents in 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid provides a defined, non-interchangeable scaffold for medicinal chemistry campaigns.

Quantitative Comparative Evidence for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 1240570-57-3)


Physicochemical Property Differentiation: pKa and Lipophilicity vs. Indole-2-carboxylic Acid

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid exhibits a predicted pKa of 4.27 ± 0.30, which is lower (more acidic) than that of the parent unsubstituted indole-2-carboxylic acid (predicted pKa ~4.44) . This difference, along with an increased calculated LogP (2.98) for the target compound, indicates that the combined N1-ethyl and 4,6-dimethyl substitutions collectively increase both acidity and lipophilicity . This altered profile is relevant for improving membrane permeability and target engagement in intracellular assays.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Antimycobacterial Scaffold Validation: Potency of 4,6-Dimethylindole Core in MmpL3 Inhibition

While direct activity data for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is not available, its core scaffold, 4,6-dimethyl-1H-indole-2-carboxylic acid, is a key component in potent MmpL3 inhibitors. The dimethylated indole core is associated with significantly improved antimycobacterial activity compared to the unsubstituted indole-2-carboxylic acid core . This is supported by patent literature describing indole carboxamide derivatives with 4,6-dimethyl substitution as MmpL3 inhibitors for treating tuberculosis [1][2]. The N1-ethyl group in the target compound offers an additional vector for modulating properties without disrupting this core activity.

Antitubercular Agents MmpL3 Inhibitors Mycobacterium tuberculosis

Synthetic Accessibility: N-Ethylation as a Defined Derivatization Point

The N1-ethyl group in 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is not merely a structural feature but a defined point of chemical differentiation from its N-H analog, 4,6-dimethyl-1H-indole-2-carboxylic acid. This N-alkylation can be achieved through standard alkylation of the corresponding indole-2-carboxylate with ethyl iodide, as described in general synthetic procedures [1]. This modification provides a handle for further synthetic manipulation and can improve metabolic stability compared to the free N-H indole, which is susceptible to N-glucuronidation in vivo.

Organic Synthesis Indole Functionalization Medicinal Chemistry

Optimal Application Scenarios for Procuring 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 1240570-57-3)


Medicinal Chemistry: Synthesis of MmpL3-Targeted Antitubercular Indolecarboxamides

This compound serves as the ideal carboxylic acid precursor for generating a focused library of N1-ethyl-4,6-dimethylindole-2-carboxamides. The specific substitution pattern is highlighted in patent literature as part of a core scaffold for potent MmpL3 inhibitors against drug-resistant Mycobacterium tuberculosis [1][2]. Procuring this pre-functionalized acid allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the amide portion while maintaining the validated 4,6-dimethylindole core, potentially leading to optimized leads with improved potency and pharmacokinetic properties .

Chemical Biology: Probing the Role of Indole N-Substitution in Target Engagement

The N1-ethyl group provides a defined, metabolically more stable alternative to the free N-H indole. Researchers investigating the biological activity of indole-2-carboxylic acid derivatives can use this compound in comparative studies against its N-H analog (4,6-dimethyl-1H-indole-2-carboxylic acid) to isolate the effect of N-alkylation on target binding affinity, cellular permeability, and metabolic stability [1]. This can help deconvolute the contributions of individual substituents to the overall pharmacological profile.

Organic Synthesis: Building Block for Complex Heterocyclic Systems

As a polysubstituted indole-2-carboxylic acid, this compound is a versatile building block for constructing more complex fused heterocycles. The carboxylic acid group can be activated for amide coupling, esterification, or reduction, while the indole core can undergo electrophilic substitution at the C3 position [1]. Its distinct substitution pattern introduces steric and electronic effects that can be exploited to achieve regioselective transformations not possible with simpler indole derivatives, making it valuable for diversity-oriented synthesis.

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